Terodiline is a pharmaceutical compound primarily classified as an antispasmodic agent. It is utilized in the treatment of overactive bladder and related conditions. Terodiline acts by inhibiting certain ion channels, particularly calcium channels, which are crucial for muscle contraction and neurotransmitter release. The compound was initially developed for its potential benefits in managing urinary incontinence and has been subject to various studies examining its efficacy and safety.
Terodiline is categorized under the class of drugs known as antimuscarinics, which are used to manage symptoms of urinary urgency and frequency. Its chemical structure is closely related to other compounds used in similar therapeutic contexts, such as tolterodine. Terodiline's mechanism involves modulation of calcium channel activity, affecting smooth muscle contraction in the bladder .
The synthesis of terodiline typically involves multi-step organic reactions starting from simpler precursors. Key methods include:
The synthetic pathway often includes the formation of intermediates that undergo further transformations to yield terodiline. For instance, the synthesis may involve:
The molecular formula of terodiline is , indicating it contains 19 carbon atoms, 24 hydrogen atoms, and 2 nitrogen atoms. The compound features a complex structure that includes:
The molecular weight of terodiline is approximately 284.41 g/mol. Its structural representation can be visualized through various chemical drawing software or databases, which highlight its stereochemistry and functional groups .
Terodiline undergoes several chemical reactions relevant to its pharmacological activity:
The inhibition constants (IC50) for terodiline on calcium channels have been reported, with values indicating significant potency at micromolar concentrations. For instance, IC50 values for peak calcium currents range from 6 μM to 12 μM depending on experimental conditions .
Terodiline functions primarily as a calcium channel blocker. By inhibiting calcium entry into cells, it reduces neurotransmitter release and smooth muscle contraction in the bladder. This action alleviates symptoms associated with overactive bladder by decreasing detrusor muscle excitability.
In experimental settings, terodiline has shown use-dependent inhibition characteristics; its blocking effect increases with higher stimulation frequencies of the cardiac or smooth muscle cells . This mechanism underlies its therapeutic effects while also raising considerations regarding potential side effects related to cardiac function.
Relevant data on its solubility and stability are crucial for formulation development in pharmaceutical applications.
Terodiline has been primarily researched for its applications in treating urinary disorders such as:
Terodiline hydrochloride (chemical name: N-tert-butyl-1-methyl-3,3-diphenylpropylamine) was initially developed in the 1960s as an antianginal agent due to its calcium channel blocking properties. By the 1980s, researchers observed that its antimuscarinic effects on bladder musculature offered therapeutic potential for urinary disorders. This pharmacological duality—calcium antagonism and anticholinergic activity—enabled suppression of abnormal detrusor contractions underlying urinary urge incontinence and detrusor instability. Clinical trials demonstrated significant efficacy; for example, a double-blind study of 120 women with motor urge incontinence reported a 73% reduction in incontinence episodes with Terodiline (25 mg twice daily) versus 46% with placebo [6].
The drug’s mechanism involved:
Table: Pharmacological Profile of Terodiline
Mechanism | Target | Functional Effect |
---|---|---|
Anticholinergic | Bladder M3 receptors | Reduced detrusor contractility |
Calcium antagonism | L-type Ca²⁺ channels | Decreased smooth muscle excitability |
This dual action positioned Terodiline as a first-line treatment for overactive bladder (OAB) in Europe and Japan by 1986. Prescription event monitoring (PEM) studies covering 12,457 patients confirmed its clinical utility, with 56% of users reporting symptom improvement [3]. However, its chiral structure—containing both R(+)- and S(-)-enantiomers—would later prove critical to its safety profile. The R-enantiomer primarily contributed to anticholinergic effects, while the S-enantiomer retained calcium-blocking activity [7].
In 1991, Terodiline was abruptly withdrawn worldwide following reports of torsades de pointes (TdP), a polymorphic ventricular tachycardia associated with QT interval prolongation. This decision was precipitated by pharmacovigilance data linking Terodiline to 14 fatal arrhythmias and 34 non-fatal cardiac events in the UK alone. Epidemiological analyses revealed key risk factors:
Table: Epidemiological Triggers for Terodiline Withdrawal
Risk Factor | Clinical Evidence | Reported Cases |
---|---|---|
Plasma >1.0 μM | Mean QTc increase: 48 ms (95% CI: 23–74 ms) | 12/12 patients |
R(+)-enantiomer exposure | hERG blockade (IC₅₀: 375 nM) | In vitro confirmed |
Concomitant medications | 68% of TdP cases involved interacting drugs | 10/14 fatalities |
The UK’s Committee on Safety of Medicines (CSM) issued a withdrawal notice in October 1991, followed by global regulatory alignment. Crucially, preclinical models had failed to predict this risk; Terodiline’s in vitro cardiac Purkinje fiber assays showed action potential triangulation (a proarrhythmic marker) at 10 μM, but earlier safety studies overlooked enantioselective hERG blockade [1] [5].
Post-marketing surveillance (PMS) systems were instrumental in identifying Terodiline’s cardiotoxicity, yet exposed critical limitations in capturing rare arrhythmias:
Terodiline’s withdrawal reshaped pharmacovigilance paradigms:
Table: Evolution of Post-Marketing Surveillance After Terodiline
System | Terodiline Era Limitations | Post-1991 Enhancements |
---|---|---|
Spontaneous reporting | Underreporting of rare events | Data mining algorithms (e.g., PRR, BCPNN) |
Cohort databases | Inadequate ECG monitoring (0.8% in VAMP) | Linked electronic health record systems |
Pharmacoepidemiology | Inability to detect <1:10,000 risks | Active surveillance (e.g., FDA Sentinel) |
The case underscored that PMS must integrate proactive ECG monitoring and enantiomer-specific analytics to mitigate future cardiac risks—a lesson applied to successor drugs like Tolterodine, which lacks triangulation effects despite hERG blockade [1] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: